Synthesis of Allyltriphenyltin Using Grignard Reagent: An In-depth Technical Guide
Synthesis of Allyltriphenyltin Using Grignard Reagent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allyltriphenyltin, a versatile organotin reagent, utilizing the Grignard reaction. The document details the underlying chemical principles, presents quantitative data from established procedures, offers a step-by-step experimental protocol, and includes a visual representation of the synthesis workflow. This guide is intended to equip researchers in organic synthesis and drug development with the necessary information to safely and efficiently perform this valuable transformation.
Core Principles
The synthesis of allyltriphenyltin via the Grignard reaction is a cornerstone of organometallic chemistry. The process involves the formation of an allyl Grignard reagent, allylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic tin center of triphenyltin (B1233371) chloride. This results in the formation of a new carbon-tin bond and the desired allyltriphenyltin product. The overall reaction can be summarized as follows:
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Formation of the Grignard Reagent: CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr
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Reaction with Triphenyltin Chloride: CH₂=CHCH₂MgBr + (C₆H₅)₃SnCl → CH₂=CHCH₂Sn(C₆H₅)₃ + MgBrCl
Due to the high reactivity of the Grignard reagent, the reaction is exquisitely sensitive to moisture and atmospheric oxygen. Therefore, the use of anhydrous solvents and an inert atmosphere is paramount to achieving a successful outcome. The procedure detailed below employs a one-pot synthesis where the Grignard reagent is formed in situ and reacts immediately with the triphenyltin chloride.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of allyltriphenyltin, based on a well-established literature procedure.[1]
| Parameter | Value |
| Reactants | |
| Magnesium Turnings | 50 g (2.1 g-atom) |
| Allyl Bromide | 120 g (1.0 mole) |
| Triphenyltin Chloride | 250 g (0.65 mole) |
| Solvents | |
| Diethyl Ether (anhydrous) | 800 ml (initial) |
| Tetrahydrofuran (anhydrous) | 600 ml |
| Benzene (B151609) (dry) | 500 ml |
| Ligroin (for recrystallization) | 350 ml |
| Reaction Conditions | |
| Addition Time | 7 hours |
| Initial Reaction Temperature | Refluxing diethyl ether |
| Post-addition Temperature | 60°C |
| Post-addition Time | Overnight |
| Work-up | |
| Quenching Solution | 150 ml of saturated ammonium (B1175870) chloride solution |
| Product | |
| Yield | 190–205 g (75–80%) |
| Melting Point | 73–74°C |
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of allyltriphenyltin.[1] It is imperative that all glassware is thoroughly dried, and anhydrous solvents are used throughout the experiment. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
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Magnesium turnings
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Allyl bromide
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Triphenyltin chloride
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Diethyl ether, anhydrous
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Tetrahydrofuran, anhydrous (freshly distilled from a suitable drying agent)
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Benzene, dry
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Saturated aqueous ammonium chloride solution
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Ligroin
Equipment:
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3-liter three-necked flask
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Reflux condenser
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Mechanical stirrer
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Nitrogen or argon inlet tube
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1-liter pressure-equalizing dropping funnel
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Heating mantle
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Rotary evaporator
Procedure:
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Reaction Setup: Assemble the 3-liter three-necked flask with the mechanical stirrer, reflux condenser (fitted with a nitrogen/argon inlet), and the dropping funnel. Flame-dry the apparatus under a flow of inert gas to remove any residual moisture.
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Initial Charge: To the cooled flask, add 50 g (2.1 g-atom) of magnesium turnings and 800 ml of anhydrous diethyl ether.
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Reagent Solution Preparation: In the dropping funnel, prepare a solution of 120 g (1.0 mole) of allyl bromide and 250 g (0.65 mole) of triphenyltin chloride in 600 ml of anhydrous tetrahydrofuran.
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Grignard Formation and Reaction:
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Begin vigorous stirring of the magnesium suspension and heat the mixture to a gentle reflux.
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Slowly add the solution from the dropping funnel to the refluxing magnesium suspension over a period of 7 hours. Maintain a steady reflux throughout the addition.
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Reaction Completion:
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After the addition is complete, add 500 ml of dry benzene to the reaction mixture.
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Heat the mixture to 60°C and continue stirring overnight.
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Work-up and Isolation:
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Cool the reaction mixture in an ice bath.
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Carefully and slowly add 150 ml of a saturated aqueous ammonium chloride solution to quench the reaction and decompose any unreacted Grignard reagent.
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Decant the organic phase from the solid magnesium salts.
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Wash the remaining solids twice with diethyl ether and combine the ether washes with the decanted organic phase.
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Solvent Removal and Recrystallization:
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Remove the solvents from the combined organic layers using a rotary evaporator at reduced pressure.
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Recrystallize the resulting solid residue from approximately 350 ml of ligroin.
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Product Collection: Collect the crystalline product by filtration, wash with a small amount of cold ligroin, and dry under vacuum to yield 190–205 g (75–80%) of allyltriphenyltin with a melting point of 73–74°C.[1]
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of allyltriphenyltin.


